An In-depth Technical Guide to the Physicochemical Profile of N-(4-Bromo-2,3-dimethylphenyl)acetamide
An In-depth Technical Guide to the Physicochemical Profile of N-(4-Bromo-2,3-dimethylphenyl)acetamide
For distribution to researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of the physical and chemical properties of N-(4-Bromo-2,3-dimethylphenyl)acetamide, a compound of interest in medicinal chemistry and materials science.
Foreword
The landscape of modern drug discovery and materials science is intrinsically linked to the precise understanding of molecular properties. N-aryl acetamides represent a significant class of compounds, with a diverse range of biological activities and material applications. Within this class, halogenated and alkyl-substituted derivatives are of particular importance due to their unique electronic and steric properties that can profoundly influence molecular interactions. This guide focuses on a specific, yet under-documented member of this family: N-(4-Bromo-2,3-dimethylphenyl)acetamide .
Despite its structural relationship to more extensively studied analogues, a thorough compilation of the physical and chemical characteristics of N-(4-Bromo-2,3-dimethylphenyl)acetamide has been notably absent from the scientific literature. This guide aims to fill that void by presenting a detailed overview based on established principles of physical organic chemistry and predictive methodologies, while also outlining the experimental protocols necessary for its empirical validation. The insights contained herein are intended to empower researchers to handle, characterize, and strategically utilize this compound in their scientific endeavors.
Molecular Structure and Identification
A foundational understanding of a compound's physical properties begins with its molecular identity.
Chemical Structure
The molecular structure of N-(4-Bromo-2,3-dimethylphenyl)acetamide is characterized by a central acetamide functional group bonded to a 4-bromo-2,3-dimethylphenyl moiety.
Caption: 2D representation of N-(4-Bromo-2,3-dimethylphenyl)acetamide.
Nomenclature and Identifiers
A consistent and unambiguous naming system is crucial for the accurate dissemination of scientific information.
| Identifier | Value |
| IUPAC Name | N-(4-Bromo-2,3-dimethylphenyl)acetamide |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol |
| CAS Number | Not available in searched databases |
| Canonical SMILES | CC1=C(C(=CC=C1)Br)NC(=O)C |
Predicted Physicochemical Properties
In the absence of extensive empirical data, computational predictions provide valuable initial insights into the behavior of a molecule. These predictions are derived from established algorithms that correlate structure with physical properties.
| Property | Predicted Value | Methodology/Basis |
| Melting Point | 160-180 °C | Based on melting points of structural isomers: N-(4-bromo-2-methylphenyl)acetamide (156 °C) and considering the impact of an additional methyl group on crystal lattice energy. |
| Boiling Point | > 300 °C | Extrapolated from related anilide structures. High value is expected due to polarity and molecular weight. |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, acetone, and DMSO. | Based on the general solubility of N-aryl acetamides and the presence of a polar amide group and a large nonpolar aromatic ring. |
| LogP (Octanol-Water Partition Coefficient) | ~3.0 | Estimated based on the contribution of the bromo and dimethylphenyl groups, suggesting moderate lipophilicity. |
Synthesis and Purification
The synthesis of N-(4-Bromo-2,3-dimethylphenyl)acetamide is anticipated to follow established protocols for the acylation of anilines. The logical synthetic precursor is 4-Bromo-2,3-dimethylaniline.
Synthetic Pathway
The most direct and widely employed method for the synthesis of N-aryl acetamides is the acetylation of the corresponding aniline.
Caption: Proposed synthetic workflow for N-(4-Bromo-2,3-dimethylphenyl)acetamide.
Experimental Protocol: Acetylation of 4-Bromo-2,3-dimethylaniline
This protocol is a generalized procedure based on standard organic synthesis methodologies.
Materials:
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4-Bromo-2,3-dimethylaniline
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Acetic anhydride
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Glacial acetic acid
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Ethanol
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Deionized water
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Bromo-2,3-dimethylaniline (1.0 eq) in a minimal amount of glacial acetic acid.
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Acetylation: To the stirred solution, add acetic anhydride (1.1 eq) dropwise.
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Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring. The crude product should precipitate out of solution.
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Isolation: Collect the solid product by vacuum filtration and wash with cold water.
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Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield the purified N-(4-Bromo-2,3-dimethylphenyl)acetamide.
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Drying: Dry the purified crystals in a vacuum oven.
Spectroscopic and Analytical Characterization
The definitive identification and purity assessment of N-(4-Bromo-2,3-dimethylphenyl)acetamide would rely on a combination of spectroscopic techniques. The following are expected spectral characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the acetyl methyl protons, and the two aromatic methyl groups. The aromatic protons will likely appear as two singlets or a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The N-H proton will be a broad singlet, and its chemical shift will be solvent-dependent. The acetyl methyl protons will be a sharp singlet around δ 2.1-2.3 ppm, and the two aromatic methyls will also be singlets at slightly different chemical shifts in the δ 2.2-2.5 ppm range.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (δ ~168-170 ppm), the aromatic carbons (δ ~110-140 ppm), the acetyl methyl carbon (δ ~24 ppm), and the two aromatic methyl carbons. The carbon attached to the bromine will be shifted to a lower field.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by key vibrational frequencies:
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N-H stretch: A sharp peak around 3300-3250 cm⁻¹
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C=O stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹
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N-H bend (Amide II): A band in the region of 1550-1530 cm⁻¹
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C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
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C-Br stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Common fragmentation patterns would involve the loss of the acetyl group.
Crystallographic Data
While no published crystal structure for N-(4-Bromo-2,3-dimethylphenyl)acetamide is currently available, related structures suggest that it would crystallize in a monoclinic or orthorhombic system. X-ray crystallography would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, which would influence its melting point and solubility.
Safety and Handling
As a brominated aromatic compound, N-(4-Bromo-2,3-dimethylphenyl)acetamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
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Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and chemical-resistant gloves are mandatory.
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Toxicology: While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion and Future Directions
This technical guide provides a foundational understanding of the physical properties of N-(4-Bromo-2,3-dimethylphenyl)acetamide based on established chemical principles and data from related compounds. While predictive, this information serves as a valuable starting point for researchers. The immediate future direction for the characterization of this compound should involve its synthesis and the empirical determination of its physical and spectral properties as outlined in this document. Such data would be a valuable addition to the chemical literature and would facilitate its application in drug discovery and materials science.
References
While direct citations for the physical properties of N-(4-Bromo-2,3-dimethylphenyl)acetamide are not available in the searched literature, the principles and data for related compounds are well-established in standard organic chemistry textbooks and databases. For general information on the properties and synthesis of acetanilides, the following resources are recommended:
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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PubChem. National Center for Biotechnology Information. [Link]
